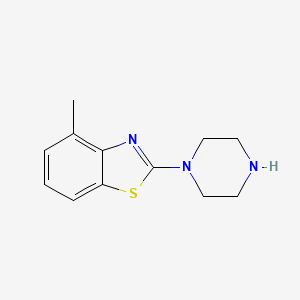

4-メチル-2-ピペラジン-1-イル-ベンゾチアゾール

説明

“4-Methyl-2-piperazin-1-yl-benzothiazole” is a compound that contains a benzothiazole core, which is a heterocyclic compound . It also contains a piperazine moiety, which is a common structural unit in pharmacological drugs .

Synthesis Analysis

The synthesis of “4-Methyl-2-piperazin-1-yl-benzothiazole” derivatives has been reported in several studies. For instance, a multi-step procedure was used to design and synthesize structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives . Another study reported the synthesis of benzothiazole-piperazine hybrids using the click synthesis approach .Molecular Structure Analysis

The molecular structure of “4-Methyl-2-piperazin-1-yl-benzothiazole” has been analyzed in several studies. For example, one study reported that the piperazine ring adopts a chair conformation with the methyl group in an equatorial position .Chemical Reactions Analysis

The chemical reactions involving “4-Methyl-2-piperazin-1-yl-benzothiazole” have been studied. For instance, one study reported the synthesis of novel 3-(piperazin-1-yl)-1,2-benzothiazole derivatives through a multi-step procedure .科学的研究の応用

抗菌活性

この化合物は、抗菌活性を有することがわかっています。ある研究では、構造的に修飾された3-(ピペラジン-1-イル)-1,2-ベンゾチアゾール誘導体の新しいライブラリを合成し、その抗菌活性を評価しました。 これらの化合物の1つは、枯草菌および黄色ブドウ球菌に対して、MIC 500 µg / mLで良好な活性を示しました .

抗精神病薬物質

3-(ピペラジン-1-イル)-1,2-ベンゾチアゾールは、イソチアゾールとピペラジン部分を有するハイブリッド化合物です。 その誘導体は、ドーパミンおよびセロトニンアンタゴニストとして作用し、抗精神病薬物質として使用されます .

抗真菌活性

4-メチル-2-ピペラジン-1-イル-ベンゾチアゾールを含むピペラジン誘導体は、抗真菌作用を有することがわかっています .

抗ウイルス活性

抗炎症活性

ピペラジン誘導体は、抗炎症作用を有することがわかっています .

抗腫瘍活性

4-メチル-2-ピペラジン-1-イル-ベンゾチアゾールのいくつかの誘導体は、A549に対して有望な抗腫瘍活性を示しています .

抗うつ活性

抗糖尿病活性

将来の方向性

作用機序

Target of Action

Related compounds, such as benzothiazole-piperazine hybrids, have been shown to exhibit a wide range of biological activities, including acting as dopamine and serotonin antagonists .

Mode of Action

Similar benzothiazole–piperazine hybrids have been reported to inhibit acetylcholinesterase (ache) and aβ 1-42 aggregation, which are key factors in alzheimer’s disease .

Biochemical Pathways

Related benzothiazole derivatives have been found to have anti-tubercular activity, suggesting they may affect pathways related to mycobacterium tuberculosis .

Pharmacokinetics

A study on a group of 2-{alkyl}-1h-benzo[d]imidazoles and their 5 substituted derivatives, which are structurally similar to 4-methyl-2-piperazin-1-yl-benzothiazole, reported promising lead compounds based on adme calculations .

Result of Action

Similar benzothiazole–piperazine hybrids have been reported to show modest to strong inhibition of acetylcholinesterase (ache) and aβ 1-42 aggregation .

生化学分析

Biochemical Properties

4-Methyl-2-piperazin-1-yl-benzothiazole has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been reported to exhibit antibacterial activity, suggesting that it may interact with bacterial enzymes or proteins

Cellular Effects

Related compounds have been shown to exhibit cytotoxicity towards various human cancer cell lines . This suggests that 4-Methyl-2-piperazin-1-yl-benzothiazole may also influence cell function and impact cellular processes such as cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that related compounds can inhibit acetylcholinesterase (AChE) and Aβ 1-42 aggregation, which are key processes in Alzheimer’s disease . This suggests that 4-Methyl-2-piperazin-1-yl-benzothiazole may also exert its effects at the molecular level through similar mechanisms.

Temporal Effects in Laboratory Settings

Related compounds have been synthesized and evaluated for their stability and long-term effects on cellular function .

特性

IUPAC Name |

4-methyl-2-piperazin-1-yl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3S/c1-9-3-2-4-10-11(9)14-12(16-10)15-7-5-13-6-8-15/h2-4,13H,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWFCHSPLZLGSSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)SC(=N2)N3CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701279293 | |

| Record name | 4-Methyl-2-(1-piperazinyl)benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701279293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1184296-71-6 | |

| Record name | 4-Methyl-2-(1-piperazinyl)benzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1184296-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-2-(1-piperazinyl)benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701279293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

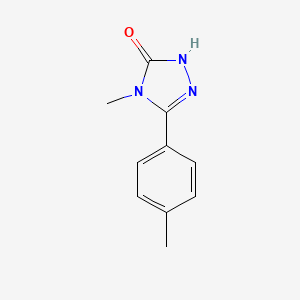

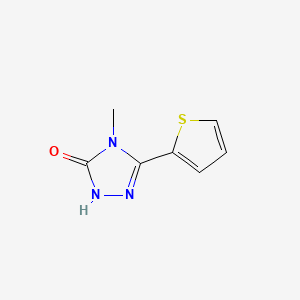

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2,3-dihydro-1H-inden-5-yl)-5-oxo-N-({4-[(1H-pyrazol-1-yl)methyl]phenyl}methyl)pyrrolidine-3-carboxamide](/img/structure/B1650373.png)

![4-iodo-N-[3-(pyrazol-1-ylmethyl)phenyl]benzamide](/img/structure/B1650374.png)

![N-[5-amino-1-benzyl-3-(4-chlorophenyl)-1H-pyrazol-4-yl]-N'-[3-(trifluoromethyl)benzyl]urea](/img/structure/B1650380.png)

![methyl 3-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfamoyl]benzoate](/img/structure/B1650382.png)

![1-ethyl-3-(propan-2-yl)-N-[2-(thiophen-2-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B1650384.png)

![1-phenyl-N-[2-(pyridin-2-yl)ethyl]-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B1650385.png)

![11-(4-Methoxyphenyl)-9-methyl-1,2,3,4,7,8,9,10-octahydro-[1]benzothiolo[2,3-b]quinoline](/img/structure/B1650393.png)

![3-(4-Chlorophenyl)-5-methyl-8-thia-6-azatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraene-4-carboxamide hydrochloride](/img/structure/B1650394.png)

![3-[1-(4-methoxy-1-phenyl-1H-pyrazole-3-carbonyl)-1,2,3,6-tetrahydropyridin-4-yl]-1H-indole](/img/structure/B1650396.png)